molecular formula C6H9BrO B1249149 2-Bromocyclohexanone CAS No. 822-85-5

2-Bromocyclohexanone

Cat. No. B1249149
M. Wt: 177.04 g/mol
InChI Key: KDXYEWRAWRZXFT-UHFFFAOYSA-N
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Patent
US08871916B2

Procedure details

2-Bromocyclohexan-1-one (K. Tanemura, T. Suzuki, Y. Nishida, K. Satsumabayashi, T. Horaguchi, Chem. Commun. 2004, 470-471) (0.55 g, 3.11 mmol) was dissolved in DMSO (3 mL). Sodium azide (1.00 g, 15.5 mmol) was added, and the resulting mixture was stirred for 2 h. The solution was then diluted with water (50 mL) and extracted with diethyl ether (2×20 mL). The organic layers were combined, washed with water (2×20 mL), dried over Na2SO4(s), filtered, and concentrated under reduced pressure. The resulting oil was found to be pure by NMR analysis and was used without further purification (0.40 g, 2.87 mmol, 92% yield).
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8].[N-:9]=[N+:10]=[N-:11].[Na+]>CS(C)=O.O>[N:9]([CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8])=[N+:10]=[N-:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
BrC1C(CCCC1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×20 mL)
WASH
Type
WASH
Details
washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4(s)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was used without further purification (0.40 g, 2.87 mmol, 92% yield)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(=[N+]=[N-])C1C(CCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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